molecular formula C10H8BrNO B1376064 1-Bromo-4-methoxyisoquinoline CAS No. 1421517-83-0

1-Bromo-4-methoxyisoquinoline

Cat. No.: B1376064
CAS No.: 1421517-83-0
M. Wt: 238.08 g/mol
InChI Key: YCFPDPSSGCHYGR-UHFFFAOYSA-N
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Description

1-Bromo-4-methoxyisoquinoline is an organic compound with the molecular formula C10H8BrNO It is a derivative of isoquinoline, featuring a bromine atom at the first position and a methoxy group at the fourth position on the isoquinoline ring

Scientific Research Applications

1-Bromo-4-methoxyisoquinoline has diverse applications in scientific research:

Safety and Hazards

The safety information for 1-Bromo-4-methoxyisoquinoline indicates that it may cause skin and eye irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-methoxyisoquinoline can be synthesized through several methods. One common approach involves the bromination of 4-methoxyisoquinoline. This reaction typically uses bromine (Br2) in the presence of a suitable solvent such as nitrobenzene . The reaction conditions often require heating to achieve high yields.

Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-methoxyisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids or esters are used under mild conditions, often in the presence of a base like potassium carbonate (K2CO3).

Major Products:

    Substitution Reactions: Products vary depending on the nucleophile used, such as 4-methoxyisoquinoline derivatives.

    Coupling Reactions: The major products are biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science.

Mechanism of Action

The mechanism of action of 1-Bromo-4-methoxyisoquinoline depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating various substitution and coupling reactions. In biological systems, its methoxy group and isoquinoline core may interact with molecular targets such as enzymes or receptors, influencing their activity and leading to potential therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 1-Bromo-4-methoxyisoquinoline is unique due to the presence of both bromine and methoxy groups on the isoquinoline ring. This combination enhances its reactivity and versatility in synthetic applications, making it a valuable compound in organic synthesis and research.

Properties

IUPAC Name

1-bromo-4-methoxyisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-13-9-6-12-10(11)8-5-3-2-4-7(8)9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCFPDPSSGCHYGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C2=CC=CC=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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